molecular formula C10H11ClF2O B8031274 1-Butoxy-4-chloro-2,3-difluorobenzene

1-Butoxy-4-chloro-2,3-difluorobenzene

Cat. No.: B8031274
M. Wt: 220.64 g/mol
InChI Key: RWCFUSMLQCBYLW-UHFFFAOYSA-N
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Description

1-Butoxy-4-chloro-2,3-difluorobenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups: a butoxy group (-OCH₂CH₂CH₂CH₃) at position 1, a chlorine atom at position 4, and fluorine atoms at positions 2 and 3. This arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name

1-butoxy-4-chloro-2,3-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCFUSMLQCBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with electrophiles such as butoxy, chloro, and difluoro groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired substitution.

Industrial Production Methods

Industrial production of 1-Butoxy-4-chloro-2,3-difluorobenzene may involve multi-step processes starting from simpler benzene derivatives. For example, the gas-phase copyrolysis of tetrafluoroethylene and buta-1,3-diene can produce intermediates that are further halogenated and dehydrohalogenated to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-chloro-2,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, organometallic reagents, and catalysts such as palladium. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with multiple functional groups.

Scientific Research Applications

Organic Synthesis

1-Butoxy-4-chloro-2,3-difluorobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various substitution reactions, making it useful in creating derivatives that can be employed in pharmaceuticals or agrochemicals.

Key Reactions:

  • Substitution Reactions: The chloro and difluoro groups can be replaced by nucleophiles.
  • Oxidation Reactions: The butoxy group can be oxidized to form aldehydes or carboxylic acids.
Reaction TypeDescriptionExample Products
SubstitutionNucleophilic substitution with other reagentsSubstituted aromatic compounds
OxidationConversion to aldehydes/carboxylic acidsButoxybenzaldehyde
ReductionReduction of aromatic ringCyclohexane derivatives

Research has indicated that this compound may exhibit biological activity that warrants investigation for potential therapeutic applications. Studies are ongoing to explore its interactions with biological molecules, which could lead to the development of new drugs.

Case Study:
In a recent study focusing on fluorinated compounds, this compound was evaluated for its ability to inhibit specific enzyme activities. Preliminary results suggest that it may act as a modulator in certain biochemical pathways, thus highlighting its potential as a pharmacological agent.

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals due to its unique properties. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific functionalities.

Agrochemical Development

Given the increasing need for effective agrochemicals, this compound is being explored as a precursor for developing new herbicides and pesticides. Its fluorinated structure can enhance the potency and selectivity of these compounds.

Mechanism of Action

The mechanism of action of 1-Butoxy-4-chloro-2,3-difluorobenzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Butoxy-4-chloro-2,3-difluorobenzene with structurally or functionally related compounds:

Compound Name CAS Number Substituents Key Properties/Applications References
1-Butoxy-2,3-difluorobenzene 136239-66-2 1-butoxy, 2,3-difluoro Used in fluorobenzene derivatives; priced at ~JPY 8,400/g (TCI Chemicals). Solubility and reactivity influenced by the electron-withdrawing fluorine and electron-donating butoxy groups.
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 1,4-dibromo, 2,3-difluoro Laboratory and industrial applications (e.g., flame retardants, polymer intermediates). Market growth driven by Asia-Pacific demand .
1-Bromo-2,3-difluorobenzene 38573-88-5 1-bromo, 2,3-difluoro Boiling point: 234°C; density: 1.724 g/cm³. Used in cross-coupling reactions for pharmaceutical intermediates.
1-Bromo-3-butoxy-4-chloro-2-fluoro 943830-22-6 1-bromo, 3-butoxy, 4-chloro Limited commercial availability; niche applications in agrochemical research.
1-Bromo-2,3-dichloro-4-fluorobenzene 1093092-14-8 1-bromo, 2,3-dichloro, 4-fluoro High molecular weight (243.89 g/mol); potential in halogenated pesticide synthesis.

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (Cl, F) : Enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution. For example, 1,4-Dibromo-2,3-difluorobenzene undergoes Suzuki-Miyaura coupling due to bromine's leaving-group ability .
  • Electron-Donating Groups (Butoxy) : Increase ring activation, as seen in 1-Butoxy-2,3-difluorobenzene, which may participate in ether cleavage reactions under acidic conditions .

Physical Properties :

  • Boiling points correlate with molecular weight and halogen content. 1-Bromo-2,3-difluorobenzene (MW 192.98) has a boiling point of 234°C, while heavier analogs like 1-Bromo-2,3-dichloro-4-fluorobenzene (MW 243.89) likely exhibit higher thermal stability .

Market and Applications :

  • Fluorinated benzene derivatives dominate in pharmaceuticals (e.g., kinase inhibitors) and electronics (liquid crystals). 1,4-Dibromo-2,3-difluorobenzene’s market is projected to grow at 4.2% CAGR (2019–2024) due to polymer industry demand .
  • Butoxy-substituted compounds (e.g., 1-Butoxy-2,3-difluorobenzene) are priced at premium rates (~JPY 8,400/g), reflecting their specialized use in custom synthesis .

Synthetic Pathways: Similar compounds are synthesized via halogenation, etherification, or cross-coupling. For instance, 1,4-diethynyl-2,3-difluorobenzene derivatives are prepared using modified Sonogashira coupling protocols .

Research and Market Trends

  • Toxicity and Regulation : 1-Butoxy-2,3-difluorobenzene is listed under REACH regulations (CAS 136239-66-2), requiring compliance with EU safety standards .
  • Supply Chain : Suppliers like KingChem and TCI Chemicals dominate production, though this compound remains less commercialized, suggesting opportunities for niche manufacturers .

Biological Activity

1-Butoxy-4-chloro-2,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a butoxy group, chlorine, and two fluorine atoms on a benzene ring. This configuration influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms including bacteria and fungi. For instance, derivatives of fluorinated benzene compounds have been explored for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

The antimicrobial mechanism is believed to involve disruption of cellular processes. Fluorinated compounds often interact with microbial membranes or essential enzymes, leading to cell lysis or inhibition of metabolic pathways. For example, studies suggest that such compounds can interfere with DNA replication or protein synthesis in bacteria .

Case Study 1: Antibacterial Activity

In a study focused on the antibacterial efficacy of various fluorinated compounds, this compound was tested against several strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated that the compound could serve as a lead for developing new antibacterial agents .

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
Control Antibiotic (Vancomycin)2Staphylococcus aureus

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of this compound against common fungal pathogens such as Candida albicans. The compound showed promising results in inhibiting fungal growth, suggesting potential applications in antifungal therapy .

Research Findings

Recent studies have highlighted the importance of substituents in modulating the biological activity of aromatic compounds. The presence of halogens like chlorine and fluorine enhances lipophilicity and alters the electronic properties of the molecule, which can improve interaction with biological targets .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalInhibition of fungal growth
CytotoxicityPotential anticancer propertiesOngoing research

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂ClF₂O
Molecular Weight232.65 g/mol
Boiling Point203.2°C (predicted)
Density1.353 g/cm³ (analog data)
Stability NotesAvoid oxidizers, high heat

Q. Table 2. Comparison of Synthetic Methods

MethodConditionsYieldReference
Aqueous AlkoxylationTBAB, NaOH, 80°C, N₂97%
Gas-Phase Pyrolysis490–510°C, flow reactor85%*
*Yield for analogous compound (1-bromo-2,3-difluorobenzene).

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